molecular formula C17H25ClN6O2 B3010978 (Z)-7-(3-chlorobut-2-en-1-yl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 850721-96-9

(Z)-7-(3-chlorobut-2-en-1-yl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3010978
CAS No.: 850721-96-9
M. Wt: 380.88
InChI Key: MMQIWFUUNQFBBI-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-(3-chlorobut-2-en-1-yl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H25ClN6O2 and its molecular weight is 380.88. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Activity

A series of studies have focused on derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, investigating their affinity and activity towards serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7 receptors. These receptors play significant roles in mood regulation, and compounds with selective affinity towards these receptors can be potential candidates for treating mood disorders. One notable study reported on new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, demonstrating potent ligand activity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Analgesic Properties

Another dimension of research explores the analgesic properties of related compounds. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties revealed significant analgesic activity, suggesting these compounds as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN6O2/c1-5-22-8-10-23(11-9-22)16-19-14-13(24(16)7-6-12(2)18)15(25)21(4)17(26)20(14)3/h6H,5,7-11H2,1-4H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQIWFUUNQFBBI-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC=C(C)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C2=NC3=C(N2C/C=C(/C)\Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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